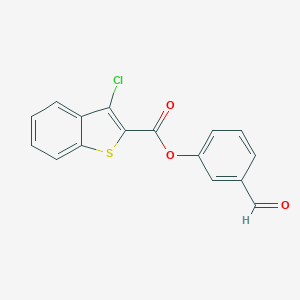![molecular formula C18H21NOS B374300 2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine](/img/structure/B374300.png)
2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,11-dihydrobenzoc
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine typically involves the reaction of 6,11-dihydrobenzocbenzothiepin-11-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various physiological effects, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6,11-dihydrobenzocbenzothiepin-11-ylamino)acetic acid
- 2-(6,11-dihydrobenzocbenzothiepin-11-yl)acetic acid
- 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)ethyl-[(3-fluorophenyl)methyl]-dimethylazanium, chloride
Uniqueness
2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine stands out due to its unique tricyclic structure containing sulfur, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21NOS |
|---|---|
Poids moléculaire |
299.4g/mol |
Nom IUPAC |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21NOS/c1-19(2)11-12-20-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18/h3-10,18H,11-13H2,1-2H3 |
Clé InChI |
ILKVRKZECSOYMM-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canonique |
CN(C)CCOC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B374217.png)
![{5-[3-Methoxy-4-(pentyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374220.png)
![5,7-Dimethyl-3-[(2,4,6-tribromophenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B374221.png)
![Methyl 4-(4-{4-[(4-methoxy-4-oxobutanoyl)amino]phenoxy}anilino)-4-oxobutanoate](/img/structure/B374223.png)
![3-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B374225.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B374226.png)
![N-phenyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]amine](/img/structure/B374227.png)
![ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B374229.png)


![Ethyl 5-acetyl-2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B374236.png)
![2-([1-(2-Amino-2-oxoethyl)-1H-benzimidazol-2-yl]thio)acetamide](/img/structure/B374237.png)
![1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B374238.png)
![Propan-2-yl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B374240.png)
